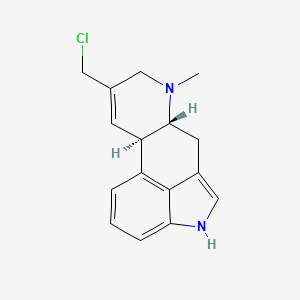
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-6-methyl-8,9-didehydroergoline typically involves multiple steps, starting from simpler ergoline derivatives. One common method involves the chloromethylation of a precursor compound using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Safety measures are crucial due to the hazardous nature of some reagents involved, such as chloromethyl methyl ether, which is a known carcinogen .
Análisis De Reacciones Químicas
Types of Reactions
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted ergoline derivatives .
Aplicaciones Científicas De Investigación
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(Chloromethyl)-6-methyl-8,9-didehydroergoline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For instance, it may interact with dopamine receptors in the brain, influencing neurotransmitter release and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-8,9-didehydroergoline: Lacks the chloromethyl group, resulting in different chemical properties and biological activities.
6-Chloromethyl-8,9-didehydroergoline: Similar structure but with the chloromethyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline is unique due to the specific positioning of the chloromethyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
56862-50-1 |
|---|---|
Fórmula molecular |
C16H17ClN2 |
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
(6aR,10aR)-9-(chloromethyl)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H17ClN2/c1-19-9-10(7-17)5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)19/h2-5,8,13,15,18H,6-7,9H2,1H3/t13-,15-/m1/s1 |
Clave InChI |
QHXLPFGZFVEGNU-UKRRQHHQSA-N |
SMILES isomérico |
CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CCl |
SMILES canónico |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
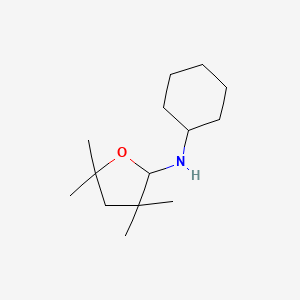
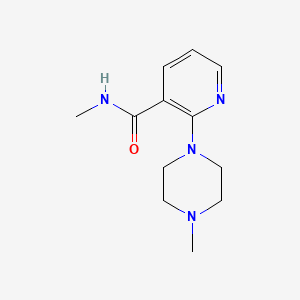
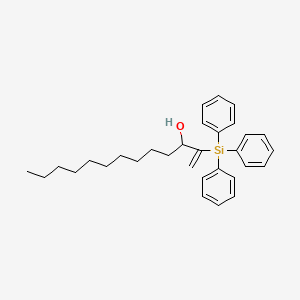
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
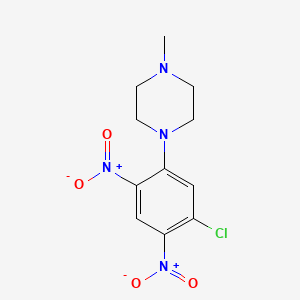
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)

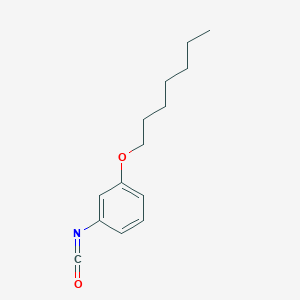

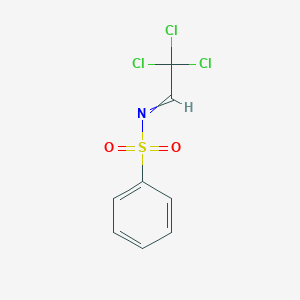
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
